5-Hydroxy-2-(3-oxobutanamido)benzoic acid
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Overview
Description
5-Hydroxy-2-(3-oxobutanamido)benzoic acid is a compound belonging to the class of hydroxybenzoic acids. These compounds are known for their aromatic carboxylic acid structure, which includes a hydroxyl group attached to the benzene ring. Hydroxybenzoic acids are prominent phenolic acids found in various plants and are known for their biochemical and antioxidant properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hydroxy-2-(3-oxobutanamido)benzoic acid typically involves the following steps:
Reductive Cyclization: The intermediate product undergoes reductive cyclization using zinc in methanesulfonic acid at elevated temperatures (100-110°C) to yield the desired compound.
Industrial Production Methods
Industrial production methods for hydroxybenzoic acids often involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. These methods may include continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
5-Hydroxy-2-(3-oxobutanamido)benzoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid for nitration and halogens for halogenation.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and reduced derivatives.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
Scientific Research Applications
5-Hydroxy-2-(3-oxobutanamido)benzoic acid has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential antioxidant and antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of pharmaceuticals, cosmetics, and food additives due to its preservative properties
Mechanism of Action
The mechanism of action of 5-Hydroxy-2-(3-oxobutanamido)benzoic acid involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The hydroxyl group can donate electrons to neutralize free radicals, thereby preventing oxidative damage.
Antimicrobial Activity: The compound can disrupt microbial cell membranes and inhibit enzyme activity, leading to microbial cell death.
Anti-inflammatory Activity: It can inhibit the production of pro-inflammatory cytokines and enzymes, reducing inflammation.
Comparison with Similar Compounds
Similar Compounds
Salicylic Acid: Known for its use in acne treatment and as a precursor to aspirin.
p-Hydroxybenzoic Acid: Used in the production of parabens, which are preservatives in cosmetics.
Protocatechuic Acid: Studied for its antioxidant and anti-inflammatory properties
Uniqueness
5-Hydroxy-2-(3-oxobutanamido)benzoic acid is unique due to its specific structure, which combines the properties of hydroxybenzoic acids with an amido group, enhancing its potential biological activities and making it a valuable compound for various applications .
Properties
CAS No. |
185347-52-8 |
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Molecular Formula |
C11H11NO5 |
Molecular Weight |
237.21 g/mol |
IUPAC Name |
5-hydroxy-2-(3-oxobutanoylamino)benzoic acid |
InChI |
InChI=1S/C11H11NO5/c1-6(13)4-10(15)12-9-3-2-7(14)5-8(9)11(16)17/h2-3,5,14H,4H2,1H3,(H,12,15)(H,16,17) |
InChI Key |
FLDCUPYGISFJHZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CC(=O)NC1=C(C=C(C=C1)O)C(=O)O |
Origin of Product |
United States |
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